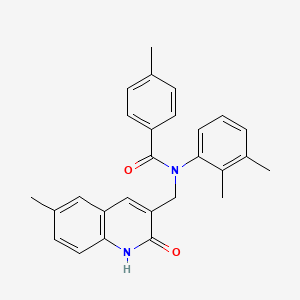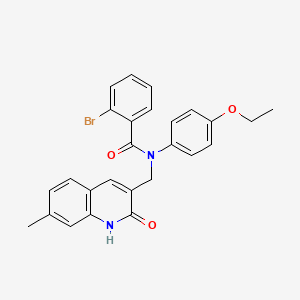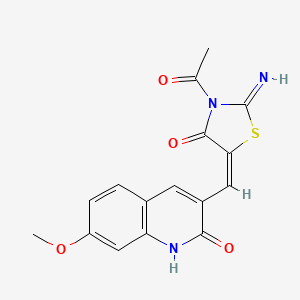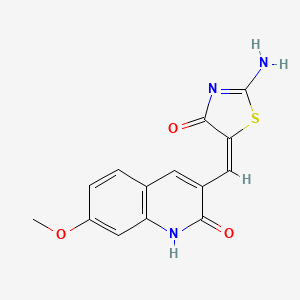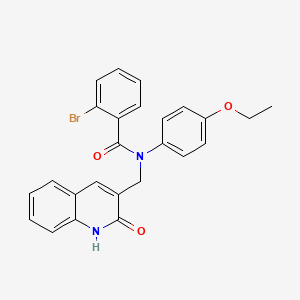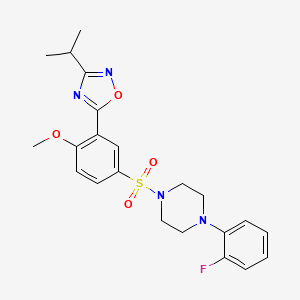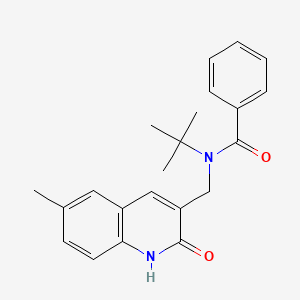
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, commonly known as TBAQ, is a chemical compound that has gained significant attention and interest in the scientific research community due to its potential applications in various fields. TBAQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound, and belongs to the class of benzamides.
科学研究应用
TBAQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of TBAQ is in the field of cancer research. TBAQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TBAQ has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of TBAQ involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. TBAQ binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. TBAQ has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TBAQ has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, TBAQ has been shown to inhibit the growth of bacteria and fungi. TBAQ has also been found to modulate the activity of ion channels, which are involved in the regulation of cell signaling and neurotransmission.
实验室实验的优点和局限性
TBAQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TBAQ is also stable and can be stored for long periods of time without degradation. However, TBAQ has some limitations for lab experiments. It is a relatively new compound, and its effects on human health and the environment are not well understood. Further studies are needed to fully understand the potential risks associated with the use of TBAQ.
未来方向
There are several future directions for the research on TBAQ. One of the most promising directions is the development of TBAQ-based drugs for the treatment of cancer and inflammatory diseases. TBAQ can also be used as a tool for studying the role of PARP in DNA repair and the regulation of cell signaling. Further studies are needed to explore the potential applications of TBAQ in other fields of scientific research, such as neuroscience and microbiology.
Conclusion:
In conclusion, TBAQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBAQ has been found to exhibit anti-cancer, anti-inflammatory, antimicrobial, and ion channel modulating properties. TBAQ inhibits the activity of PARP and NF-κB, leading to the induction of apoptosis and the inhibition of inflammation. TBAQ has several advantages for lab experiments, but its potential risks are not well understood. Further studies are needed to fully understand the potential applications of TBAQ in various fields of scientific research.
合成方法
The synthesis of TBAQ involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride in the presence of tert-butylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield TBAQ. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXOMDZHNIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

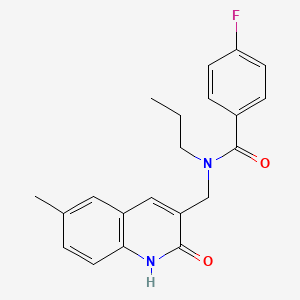

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)
